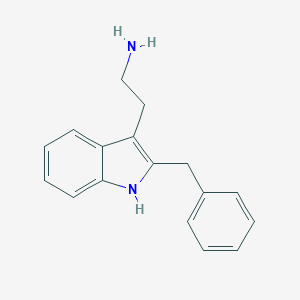

2-Benzyltryptamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-benzyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOQIOPOYZGUQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355860 |

Source

|

| Record name | 2-Benzyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22294-23-1 |

Source

|

| Record name | 2-Benzyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 2-Benzyltryptamine

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Benzyltryptamine

This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a derivative of the tryptamine alkaloid family. Designed for researchers, chemists, and drug development professionals, this document delves into the prevalent synthetic methodologies, the rationale behind experimental choices, and the analytical techniques required for structural elucidation and purity verification.

N-benzyltryptamine (N-benzyl-2-(1H-indol-3-yl)ethanamine) is a synthetic compound belonging to the tryptamine class, characterized by an indole ring linked to an ethylamine chain with a benzyl group substitution on the amine nitrogen.[1] With a molecular formula of C₁₇H₁₈N₂ and a molecular weight of 250.34 g/mol , it is a subject of interest in neuropharmacology and medicinal chemistry.[1] Its primary pharmacological relevance stems from its interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ subtypes, where it can act as a modulator.[1][2] The N-benzyl moiety can significantly influence the compound's affinity and functional activity at these receptors compared to unsubstituted tryptamine.[2][3]

This guide offers a detailed exploration of two primary, field-proven synthetic routes to this compound and concludes with a robust protocol for its analytical characterization, ensuring scientific integrity and reproducibility.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several reliable methods. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will focus on two of the most direct and efficient strategies: Reductive Amination and Direct N-Alkylation.

Pathway 1: Reductive Amination of Tryptamine

Reductive amination is a highly effective and widely used method for forming C-N bonds. This approach synthesizes this compound by reacting tryptamine with benzaldehyde to form a Schiff base (imine) intermediate, which is subsequently reduced in situ to the target secondary amine. This method is favored for its operational simplicity and generally high yields.[1][3]

The reaction proceeds in two main steps. First, the primary amine of tryptamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a C=N double bond, the imine. Second, a reducing agent, typically a hydride donor like sodium borohydride (NaBH₄), is introduced. The hydride selectively reduces the imine to a secondary amine without affecting the aromatic rings. NaBH₄ is an ideal choice here due to its mild nature and excellent selectivity for imines over other functional groups under these conditions.

-

Imine Formation: In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in methanol. Add benzaldehyde (1.1 equivalents) to the solution. Stir the reaction mixture at room temperature. Monitor the formation of the imine via Thin-Layer Chromatography (TLC) (typically complete within 1-3 hours).[4]

-

Reduction: Once imine formation is confirmed, cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise to control the exothermic reaction.[4]

-

Quenching and Extraction: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane (DCM) and water.[4]

-

Work-up: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound free base.[4][5]

-

Purification: The crude product is purified by silica gel column chromatography.[5] For long-term stability and ease of handling, the purified free base can be dissolved in a suitable solvent (e.g., ether or ethanol) and converted to its hydrochloride salt by the addition of ethereal or ethanolic HCl. The resulting salt can be collected by filtration or recrystallized.[3][5]

Pathway 2: Direct N-Alkylation of Tryptamine

This pathway involves the direct formation of the N-benzyl bond by reacting tryptamine with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction requires a base to deprotonate the tryptamine's primary amine, enhancing its nucleophilicity to attack the electrophilic benzyl halide.

This is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The choice of base is critical to avoid side reactions. A non-nucleophilic, strong base like cesium carbonate (Cs₂CO₃) is highly effective as it readily deprotonates the amine without competing as a nucleophile.[5] The reaction is typically run in a polar aprotic solvent like acetonitrile, which effectively solvates the cation of the base while not interfering with the nucleophile.[5] Heating is often required to drive the reaction to completion.

-

Reaction Setup: To a solution of the starting indole/tryptamine (1.0 equivalent) in acetonitrile (0.1 M), add cesium carbonate (Cs₂CO₃) (6.0 equivalents) and the benzyl halide (3.0 equivalents).[5]

-

Reaction Conditions: Heat the mixture to 80 °C and stir for approximately 18 hours, or until TLC indicates the consumption of the starting material.[5]

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the cesium salts. The filtrate is then poured into brine and extracted with dichloromethane (DCM).[5]

-

Isolation: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[5]

-

Purification: The resulting crude product is purified via silica gel column chromatography to yield the pure this compound.[5] Conversion to a salt can be performed as described in the previous method.

| Parameter | Reductive Amination | Direct N-Alkylation |

| Starting Materials | Tryptamine, Benzaldehyde | Tryptamine, Benzyl Halide |

| Key Reagents | Sodium Borohydride (NaBH₄) | Cesium Carbonate (Cs₂CO₃) |

| Reaction Conditions | Mild (Room Temp / 0 °C) | Elevated Temperature (e.g., 80 °C) |

| Advantages | Fast, mild conditions, high yields, readily available reagents. | Direct, effective for various alkyl groups. |

| Disadvantages | Potential for over-reduction if not controlled. | Requires heating, potential for dialkylation if not optimized. |

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, key expected signals include:

-

Indole NH: A broad singlet typically downfield (> 8.0 ppm).

-

Aromatic Protons: A complex multiplet region between ~6.9 and 7.7 ppm, integrating to 9 protons (5 from the benzyl ring, 4 from the indole ring).

-

Benzyl CH₂: A sharp singlet around 3.8-4.0 ppm, integrating to 2 protons.

-

Ethylamine CH₂CH₂: Two distinct triplets (or multiplets) in the ~2.8-3.2 ppm region, each integrating to 2 protons.[5]

-

Amine NH: A broad singlet that can vary in chemical shift and may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Expected signals include multiple peaks in the aromatic region (~100-140 ppm) and aliphatic peaks corresponding to the ethylamine side chain and the benzylic CH₂ group.[5]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that corroborates the proposed structure.

-

Methodology: Electrospray Ionization (ESI) is commonly used for tryptamine derivatives, typically showing a strong protonated molecular ion peak [M+H]⁺.[6][7]

-

Expected Data: For this compound (C₁₇H₁₈N₂), the expected [M+H]⁺ peak would be at m/z 251.35.

-

Fragmentation: The most characteristic fragmentation pathway for tryptamines is the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a stable indolyl-methyliminium fragment.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Peaks:

-

N-H Stretch: A sharp peak around 3400-3300 cm⁻¹ corresponding to the indole N-H. A broader peak in the same region may indicate the secondary amine N-H.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.[5]

-

C=C Stretch: Aromatic ring stretches in the 1600-1450 cm⁻¹ region.[5]

-

Purity Assessment

-

Chromatography: TLC is used for rapid reaction monitoring and preliminary purity checks. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of the final compound.[6]

-

Melting Point: A sharp and consistent melting point for the crystalline salt (e.g., HCl salt) is a strong indicator of high purity.[5]

| Technique | Purpose | Key Expected Results for this compound |

| ¹H NMR | Structural Elucidation | Signals for indole, benzyl, and ethylamine protons in expected regions.[5] |

| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic and aliphatic carbon signals consistent with the structure.[5] |

| Mass Spec (ESI) | Molecular Weight & Formula | [M+H]⁺ ion at m/z 251.35; characteristic fragmentation pattern.[7][8] |

| IR Spectroscopy | Functional Group ID | N-H, C-H (aromatic & aliphatic), and C=C stretching vibrations.[5] |

| Melting Point | Purity Assessment | Sharp, defined melting range for the crystalline salt.[5] |

| HPLC | Quantitative Purity | Single major peak indicating high purity (e.g., >98%).[6] |

Conclusion

The synthesis of this compound is readily achievable through established organic chemistry methodologies, primarily reductive amination and direct N-alkylation. The choice of method can be tailored based on available resources and desired scale. This guide underscores the necessity of a multi-faceted analytical approach to unequivocally confirm the structure and purity of the final product. The protocols and characterization data presented herein provide a validated framework for researchers to produce and verify this compound for further investigation in drug discovery and development.

References

- Application Notes and Protocols: Fischer Indole Synthesis for Substituted Tryptamines. Benchchem.

-

N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. MDPI. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. Available at: [Link]

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

- N-Benzyltryptamine. Grokipedia.

-

Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. Available at: [Link]

-

N-Benzyltryptamine. Wikipedia. Available at: [Link]

-

Formation of Pyrroloindolines via the Alkylation of Tryptamines with Trichloroacetimidates. PMC - NIH. Available at: [Link]

-

Influence of catalyst amount on the alkylation of indole with benzyl alcohol. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). HMDB. Available at: [Link]

-

Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central. Available at: [Link]

-

(PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. Available at: [Link]

-

Control experiments for (a) the C-3 alkylation of oxindole with benzyl... ResearchGate. Available at: [Link]

-

Scheme 1. Synthesis of the Phenylalkylamines and Their Corresponding N-Benzyl Analogues a. ResearchGate. Available at: [Link]

- US7067676B2 - N-alkylation of indole derivatives. Google Patents.

- US2943093A - Process of purifying tryptamine com-. Google Patents.

-

Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. Available at: [Link]

-

Possibly psychedelic N-benzyl-5-methoxytryptamines. ResearchGate. Available at: [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. Available at: [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]

-

N2-Benzyl-5-methoxytryptamine - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]

- 3. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Emergence and Pharmacological Profile of N-Benzyltryptamine: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of N-Benzyltryptamine, a synthetic tryptamine derivative. It addresses the frequent ambiguity in nomenclature between "2-Benzyltryptamine" and the scientifically recognized "N-Benzyltryptamine," clarifying the latter as the subject of discussion. The guide meticulously traces the historical arc of its discovery, beginning with the seminal work of Brimblecombe and colleagues in 1964, and situates it within the broader context of tryptamine research. A significant portion of this document is dedicated to a detailed exposition of its synthesis, with a focus on the widely employed reductive amination pathway. Furthermore, the guide delves into the compound's complex pharmacology, with a particular emphasis on its interactions with serotonin 5-HT₂ subtype receptors. This is supplemented by a comprehensive table of quantitative pharmacological data. The guide also elucidates the downstream signaling mechanisms, particularly the Gq-coupled pathway, and explores the potential therapeutic avenues that have been suggested by preclinical research. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of N-Benzyltryptamine.

Introduction and Clarification of Nomenclature

The tryptamine scaffold has long been a fertile ground for psychopharmacological exploration, yielding a diverse array of compounds with profound effects on the central nervous system. These range from naturally occurring neurotransmitters like serotonin to potent psychedelic agents.[1] Within this vast chemical family lies N-Benzyltryptamine, a synthetic derivative that has garnered interest for its nuanced interactions with serotonin receptors.[2]

It is imperative at the outset to address a common point of confusion regarding the nomenclature of this compound. While inquiries are sometimes made regarding "this compound," the scientific literature predominantly and accurately refers to the compound as N-Benzyltryptamine . This signifies that the benzyl group is attached to the nitrogen atom of the ethylamine side chain, a crucial distinction for its chemical identity and pharmacological activity. This guide will henceforth use the correct and scientifically accepted nomenclature.

This document aims to provide a comprehensive technical overview of N-Benzyltryptamine, from its initial discovery to its current understanding in the scientific community. We will delve into its historical context, synthetic pathways, detailed pharmacology, and potential for future research, offering a valuable resource for professionals in the fields of chemistry, pharmacology, and drug development.

Historical Context and Discovery

The story of N-Benzyltryptamine begins in the mid-20th century, a period of burgeoning interest in the pharmacological potential of tryptamine derivatives. The initial synthesis and pharmacological investigation of N-Benzyltryptamine were first documented in a 1964 paper by R.W. Brimblecombe and his colleagues.[3] Their work explored a series of N-substituted tryptamines, examining their pharmacological effects, including peripheral vasopressor activity and behavioral changes in animal models.[3]

The synthesis route employed by Brimblecombe and his team involved the reaction of indole with oxalyl chloride to form an indol-3-yl-glyoxylamide intermediate, which was then reduced to the corresponding tryptamine.[4] This foundational work laid the groundwork for future investigations into how substitutions on the tryptamine nitrogen could modulate its biological activity.

While the pioneering research of Alexander Shulgin in the latter half of the 20th century greatly expanded the landscape of known psychoactive compounds, particularly phenethylamines and tryptamines, his direct involvement in the initial discovery of N-Benzyltryptamine is not documented.[5][6] However, his extensive work, detailed in publications such as "TiHKAL" (Tryptamines I Have Known and Loved), fostered a deeper understanding of the structure-activity relationships within the tryptamine family, providing a valuable framework for interpreting the pharmacology of compounds like N-Benzyltryptamine.[6]

Synthesis of N-Benzyltryptamine

The most common and efficient method for the synthesis of N-Benzyltryptamine is through reductive amination . This versatile reaction involves the formation of an imine or enamine intermediate from the reaction of tryptamine with benzaldehyde, followed by in-situ reduction to the desired secondary amine.

Reductive Amination Workflow

The general workflow for the reductive amination synthesis of N-Benzyltryptamine is depicted below:

Caption: Reductive amination workflow for N-Benzyltryptamine synthesis.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of N-Benzyltryptamine via reductive amination. Researchers should always adhere to appropriate laboratory safety procedures.

Materials:

-

Tryptamine

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tryptamine in methanol.

-

Imine Formation: To the stirred solution, add benzaldehyde. A slight molar excess of the aldehyde is often used. The formation of the imine can be catalyzed by the addition of a small amount of glacial acetic acid. The reaction mixture is typically stirred at room temperature.

-

Reduction: Once the imine formation is deemed complete (often monitored by thin-layer chromatography), the reducing agent, sodium borohydride, is added portion-wise to the reaction mixture. This step is exothermic and should be performed with caution.

-

Quenching and Work-up: After the reduction is complete, the reaction is quenched, typically with the addition of water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified, commonly through crystallization or column chromatography, to yield pure N-Benzyltryptamine.

Pharmacology and Mechanism of Action

N-Benzyltryptamine's pharmacological profile is characterized by its interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ subtypes.[7][8] This interaction is the basis for its observed biological effects.

Receptor Binding and Functional Activity

N-Benzyltryptamine exhibits moderate affinity for the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[8] Its functional activity, however, shows a degree of selectivity. It acts as a full agonist at the 5-HT₂C receptor, while displaying partial agonism at the 5-HT₂A receptor.[2] This differential activity is a key aspect of its pharmacological character.

The following table summarizes the reported in vitro pharmacological data for N-Benzyltryptamine at human serotonin receptors.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |

| 5-HT₂A | 245[8] | 162[8] | 62%[8] |

| 5-HT₂B | 100[8] | - | - |

| 5-HT₂C | 186[8] | 50[8] | 121%[8] |

Downstream Signaling: The Gq-Coupled Pathway

The 5-HT₂A and 5-HT₂C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq signaling pathway.[9] Activation of this pathway by an agonist like N-Benzyltryptamine initiates a cascade of intracellular events.

Caption: 5-HT₂A/2C receptor Gq signaling pathway activated by N-Benzyltryptamine.

Upon binding of N-Benzyltryptamine to the 5-HT₂A or 5-HT₂C receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a variety of downstream cellular responses.

Potential Therapeutic Applications and Research Directions

The distinct pharmacological profile of N-Benzyltryptamine, particularly its full agonism at the 5-HT₂C receptor and partial agonism at the 5-HT₂A receptor, has led to speculation about its potential therapeutic applications. Agonism at the 5-HT₂C receptor is a known mechanism for appetite suppression, suggesting a potential role in the treatment of obesity.[10] Furthermore, modulation of the 5-HT₂ receptor family is implicated in conditions such as erectile dysfunction, substance abuse disorders, and schizophrenia.[7]

However, it is crucial to note that N-Benzyltryptamine has not been approved for any medical use, and its effects in humans have not been formally studied. The potential for abuse, given its interaction with the 5-HT₂A receptor (a common target for psychedelic drugs), also warrants careful consideration.[2]

Future research into N-Benzyltryptamine and its analogs could focus on elucidating the precise downstream effects of its mixed agonist profile and exploring whether the therapeutic potential can be separated from undesirable psychoactive effects. Further structure-activity relationship (SAR) studies could also lead to the development of more selective ligands with improved therapeutic indices.

Conclusion

N-Benzyltryptamine stands as a noteworthy synthetic tryptamine derivative, with a history stretching back to the mid-20th century. Its discovery and subsequent investigation have contributed to our understanding of how structural modifications to the tryptamine backbone can fine-tune pharmacological activity. The compound's primary mechanism of action through the modulation of 5-HT₂ subtype receptors, particularly its differential agonism at 5-HT₂A and 5-HT₂C receptors, presents a compelling area for further research. While its therapeutic potential remains to be formally explored, N-Benzyltryptamine serves as a valuable tool compound for probing the complexities of the serotonergic system and may inspire the design of novel therapeutics targeting this critical neurotransmitter network.

References

-

5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. (2019). PLoS ONE, 14(1), e0210433. Available from: [Link]

-

5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. (2019). National Center for Biotechnology Information. Available from: [Link]

-

N-Benzyltryptamine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

N-Benzyltryptamine. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]

-

N-Benzyltryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2015). ACS Chemical Neuroscience, 6(8), 1365-1375. Available from: [Link]

-

The hallucinogenic world of tryptamines: an updated review. (2015). Journal of Psychopharmacology, 29(10), 1039-1050. Available from: [Link]

-

N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. (2022). Molecules, 27(23), 8451. Available from: [Link]

-

Alexander Shulgin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Serotonin 2A Receptor (5-HT2A) Function: Ligand-Dependent Mechanisms and Pathways. (2012). Molecular and Cellular Pharmacology, 4(1), 1-12. Available from: [Link]

-

Some pharmacological effects of a series of tryptamine derivatives. (1964). British Journal of Pharmacology and Chemotherapy, 23(1), 43-54. Available from: [Link]

-

Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. (2010). Drug Testing and Analysis, 2(8), 397-404. Available from: [Link]

- Shulgin, A., & Shulgin, A. (1997).

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Available from: [Link]

-

BRIMBLECOMBE, R. W., DOWNING, D. F., GREEN, D. M., & HUNT, R. R. (1964). Some pharmacological effects of a series of tryptamine derivatives. British journal of pharmacology and chemotherapy, 23(1), 43–54. Available from: [Link]

Sources

- 1. msudenver.edu [msudenver.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. SOME PHARMACOLOGICAL EFFECTS OF A SERIES OF TRYPTAMINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of 2-Benzyltryptamine

Executive Summary

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-Benzyltryptamine, a substituted tryptamine derivative of significant interest in neuropharmacological research and drug development. We delve into its physicochemical characteristics, spectroscopic profile, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource grounded in established scientific principles and methodologies to support further investigation and application of this compound.

Introduction

This compound belongs to the tryptamine class of monoamine alkaloids, characterized by an indole ring connected to an ethylamine chain. The defining feature of this molecule is the benzyl group substitution at the second position of the indole ring, which significantly influences its chemical and pharmacological properties. While its N-benzyl counterpart has been studied more extensively for its potent interactions with serotonin receptors, this compound presents a unique structural motif worthy of detailed chemical characterization. Understanding its core properties is a prerequisite for its synthesis, purification, and evaluation in biological systems. This guide serves as a foundational document, elucidating the key chemical attributes that govern its behavior and utility in a research setting.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation in experimental assays. These properties dictate its solubility, stability, and absorption characteristics.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 2-benzyl-1H-indole-3-ethanamine | N/A |

| CAS Number | 1953-43-1 | [1] |

| Molecular Formula | C₁₇H₁₈N₂ | [2] |

| Molecular Weight | 250.34 g/mol | [2] |

| Melting Point | 116-117 °C (for N-benzyltryptamine) | [3] |

| Boiling Point | 441.2±25.0 °C (Predicted) | [3] |

| Predicted XLogP3 | 3.6 | [2] |

| Aqueous Solubility | Approx. 37.2 µg/mL at pH 7.4 (for N-benzyltryptamine) | [2] |

Note: Some data points, particularly for melting point and solubility, are for the isomeric N-benzyltryptamine due to a greater availability of experimental data for that compound. These values provide a reasonable estimate for this compound due to structural similarity.

Solubility and Stability

The predicted lipophilicity (XLogP3 of 3.6) suggests that this compound is a relatively nonpolar molecule with limited solubility in aqueous media, a common characteristic of tryptamine derivatives.[2] Its solubility is expected to increase in organic solvents and acidic aqueous solutions due to the protonation of the primary amine. For experimental purposes, conversion to a salt form, such as a hydrochloride salt, is a standard strategy to improve aqueous solubility and bioavailability.[2] The stability of tryptamines can be influenced by light, oxygen, and pH. The indole ring is susceptible to oxidation, and the primary amine can participate in various reactions. Proper storage in a cool, dark, and inert environment is recommended to prevent degradation.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylamine chain, and the benzyl group. Key signals would include aromatic protons from both the indole and benzyl rings, a singlet for the indole N-H proton (typically downfield), and aliphatic signals for the ethyl and benzyl methylene groups.[4][5] The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 17 carbon atoms in the molecule. The aromatic region will show signals for the carbons of the indole and benzyl rings, while the aliphatic region will contain signals for the ethylamine and benzyl methylene carbons.[4][5]

-

MS (Mass Spectrometry): Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for determining the molecular weight and fragmentation pattern. For tryptamines, a characteristic fragment often arises from the cleavage of the bond beta to the indole ring, resulting in a stable indolyl-methyl cation.[6][7] The molecular ion peak (M+) for this compound would be observed at m/z 250.

-

IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretch of the indole ring is expected. C-H stretching vibrations for the aromatic and aliphatic groups will appear around 3100-2850 cm⁻¹. C=C stretching bands for the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.[4]

Synthesis and Purification

A common and effective method for synthesizing substituted tryptamines is the Fischer indole synthesis.[4] This can be adapted for this compound. An alternative, more direct approach involves the alkylation of an indole precursor. A plausible synthetic route is reductive amination.[8]

Reductive Amination Synthesis Protocol

This protocol describes a general procedure for the synthesis of N-substituted tryptamines, which can be adapted for this compound's isomers and serves as a logical framework.[8][9]

-

Imine Formation: Dissolve tryptamine (1.0 equivalent) and the appropriate benzaldehyde (1.1 equivalents) in methanol. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for another 12 hours.[8] Remove the methanol under reduced pressure. Partition the residue between a dilute acid solution (e.g., 1M HCl) and an organic solvent (e.g., dichloromethane).

-

Extraction: Make the aqueous layer alkaline with a base (e.g., NaOH solution) and extract the product with dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[8] After filtration, evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to obtain the pure free base.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of benzyltryptamines via reductive amination.

Analytical Methodologies

Robust analytical methods are essential for the qualitative and quantitative analysis of this compound in various matrices, including reaction mixtures and biological samples.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds like tryptamines.[7] Derivatization is often employed to improve chromatographic properties.[10]

Protocol: GC-MS Analysis of Tryptamines

-

Sample Preparation: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte. The sample is typically basified to ensure the tryptamine is in its free base form for extraction into an organic solvent.[7]

-

Derivatization (Optional but Recommended): Evaporate the solvent from the extract. Add a silylating agent (e.g., BSTFA) or an acylating agent (e.g., PFP) and heat to form a more volatile derivative.[7][10]

-

GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components of the mixture.[6][11]

-

MS Detection: The eluting compounds are introduced into the mass spectrometer, typically operated in electron ionization (EI) mode. The resulting mass spectra are used for identification by comparing them to reference spectra or by interpreting the fragmentation patterns.[6]

HPLC (High-Performance Liquid Chromatography)

HPLC is a versatile method suitable for non-volatile or thermally labile compounds and is widely used for the analysis of tryptamines.[12]

Protocol: HPLC-UV/MS Analysis

-

Sample Preparation: Prepare the sample by dissolving it in the mobile phase or a compatible solvent. Filtration is recommended to remove particulate matter.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[12]

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water, often with an acidic modifier like formic or phosphoric acid to improve peak shape.[12]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole ring (around 280 nm) or mass spectrometry for higher selectivity and sensitivity.

-

-

Analysis: Inject the sample and run the analysis. Quantitation is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Analytical Workflow Diagram

Caption: Workflow for the analysis of this compound using GC-MS or HPLC.

Pharmacological Context

While this guide focuses on chemical properties, the impetus for studying this compound stems from its potential biological activity. Tryptamines are well-known for their interaction with serotonin (5-HT) receptors.[8][13] The N-benzyl derivatives of tryptamines have shown significant affinity and functional activity at 5-HT₂ subtypes.[8][13] It is hypothesized that this compound will also interact with these receptors, although its specific binding affinities and functional profile require empirical determination. The 5-HT₂ receptors are Gq/11 protein-coupled, and their activation typically leads to the mobilization of intracellular calcium.[8]

Hypothesized Signaling Pathway

Caption: A simplified diagram of the Gq-coupled signaling pathway typical for 5-HT2 receptors.

Conclusion

This compound is a compound with significant potential for scientific inquiry. This guide has consolidated its core chemical properties, providing a technical foundation for researchers. The presented data on its physicochemical nature, spectroscopic signatures, and established protocols for synthesis and analysis are intended to facilitate high-quality, reproducible research. Further empirical studies are necessary to fully characterize its unique properties and to explore its pharmacological profile in detail.

References

-

Grokipedia. (2026). N-Benzyltryptamine. Retrieved from [Link]

-

Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0210444. Retrieved from [Link]

-

Foley, S., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Molecules, 27(23), 8451. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Benzyltryptamine. Retrieved from [Link]

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1595-1610. Retrieved from [Link]

-

Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 110-121. Retrieved from [Link]

-

SpectraBase. (n.d.). N2-Benzyl-5-methoxytryptamine. Retrieved from [Link]

-

Halberstadt, A. L., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 110-121. Retrieved from [Link]

-

Braden, M. R., et al. (2006). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7165-7174. Retrieved from [Link]

-

Helander, A., et al. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of Analytical Toxicology, 28(6), 407-410. Retrieved from [Link]

-

Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Chen, C. Y., et al. (2018). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-3-ethanamine, N-(phenylmethyl)-, hydrochloride (1:1). Retrieved from [Link]

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. LJMU Research Online. Retrieved from [Link]

-

Badria, F. A., et al. (2021). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 26(21), 6489. Retrieved from [Link]

-

ChemBK. (n.d.). N-benzyl-N-(2-(1H-indol-3-yl)ethyl)amine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Galantamine hydrobromide. Retrieved from [Link]

-

PubChem. (n.d.). (-)-Galantamine. Retrieved from [Link]

-

ResearchGate. (n.d.). General structure and numbering of the N-benzyltryptamines. Retrieved from [Link]

-

Beletskaya, I. P., et al. (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles. Molecules, 26(17), 5158. Retrieved from [Link]

-

SIELC Technologies. (2018). N-Benzyl-1H-indole-3-ethylamine. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. An Efficient Synthesis of 2-CF3-3-Benzylindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. N-Benzyl-1H-indole-3-ethylamine | SIELC Technologies [sielc.com]

- 13. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]

2-Benzyltryptamine: A Technical Guide to its Mechanism of Action

This guide provides a detailed examination of the molecular mechanism of action of 2-Benzyltryptamine, a synthetic derivative of the tryptamine family. Designed for researchers, scientists, and drug development professionals, this document synthesizes current pharmacological data to elucidate its primary biological interactions and functional effects.

Introduction: The Significance of the N-Benzyl Moiety

This compound, chemically designated as N-benzyl-2-(1H-indol-3-yl)ethanamine, is a member of the tryptamine class of compounds, which are recognized for their diverse pharmacological activities, primarily mediated through interactions with the serotonergic system.[1][2] The introduction of a benzyl group at the nitrogen atom of the ethylamine side chain significantly modifies the pharmacological profile compared to its parent compound, tryptamine. This substitution has been a key area of investigation in medicinal chemistry, particularly in the context of designing ligands with specific affinities and functional activities at serotonin receptors.[3][4]

This guide will focus on the current understanding of this compound's mechanism of action, with a primary emphasis on its interactions with the serotonin 5-HT2 receptor family. While the body of research on the broader class of N-benzyltryptamines is growing, this document will specifically consolidate the available data for the unsubstituted parent compound.

Primary Pharmacological Target: The Serotonin 5-HT2 Receptor Family

The principal mechanism of action of this compound involves its interaction with the serotonin 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, are primarily linked to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4]

Receptor Binding Affinity

In vitro radioligand binding assays have been employed to determine the affinity of this compound for the human 5-HT2 receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in the presence of a radiolabeled competitor.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| 5-HT2A | 245 |

| 5-HT2B | 100 |

| 5-HT2C | 186 |

| Data sourced from in vitro studies on human serotonin receptors.[1] |

These data indicate that this compound exhibits moderate affinity for all three 5-HT2 receptor subtypes, with a slight preference for the 5-HT2B receptor.

Functional Activity and Downstream Signaling

Functional assays are critical for characterizing the intrinsic activity of a ligand at its receptor target. For this compound, its functional profile at the 5-HT2A and 5-HT2C receptors has been investigated using calcium mobilization assays.[1] This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of the Gq/11 signaling cascade.

| Receptor Subtype | Functional Potency (EC50) in nM | Maximal Efficacy (Emax) | Classification |

| 5-HT2A | 162 | 62% | Partial Agonist |

| 5-HT2C | 50 | 121% | Full Agonist |

| Data sourced from calcium mobilization assays in cell lines expressing human 5-HT2A and 5-HT2C receptors.[1] |

The results demonstrate that this compound acts as a partial agonist at the 5-HT2A receptor, meaning it binds to and activates the receptor but elicits a submaximal response compared to the endogenous agonist serotonin. In contrast, it behaves as a full agonist at the 5-HT2C receptor, capable of producing a maximal response.[1] This differential activity at the 5-HT2A and 5-HT2C receptors is a key feature of its pharmacological profile.

The downstream signaling pathway initiated by this compound at 5-HT2 receptors is depicted in the following diagram:

Areas Requiring Further Investigation

While the interaction of this compound with 5-HT2 receptors is the most well-characterized aspect of its pharmacology, a comprehensive understanding of its mechanism of action requires further research in several key areas.

Pharmacokinetics

To date, there is a notable absence of published data on the pharmacokinetic profile of this compound. Key parameters that remain to be elucidated include:

-

Absorption and Bioavailability: The efficiency of absorption through various routes of administration and the fraction of the administered dose that reaches systemic circulation are unknown.

-

Distribution: Information on its volume of distribution and ability to cross the blood-brain barrier is lacking.

-

Metabolism: The metabolic pathways of this compound have not been characterized. In vitro studies using human liver microsomes or hepatocytes would be necessary to identify the primary metabolites and the cytochrome P450 (CYP) enzymes involved.

-

Excretion: The routes and rate of elimination of the parent compound and its metabolites are yet to be determined.

Monoamine Oxidase Inhibition

Tryptamine and many of its derivatives are substrates for monoamine oxidase (MAO), an enzyme responsible for their degradation.[] Inhibition of MAO can lead to an increase in the synaptic levels of monoamine neurotransmitters, which can have significant physiological and pharmacological consequences. There are currently no published studies that have specifically investigated the potential of this compound to inhibit MAO-A or MAO-B. This represents a critical gap in our understanding of its overall pharmacological profile and potential for drug-drug interactions.

Broad Receptor Screening Profile

The current body of research has predominantly focused on the interaction of this compound with serotonin 5-HT2 receptors. A comprehensive assessment of its selectivity would require a broad receptor screening panel to evaluate its affinity for other serotonin receptor subtypes, as well as for dopaminergic, adrenergic, histaminergic, and other relevant CNS receptors. Such studies would be invaluable for identifying potential off-target effects and for building a more complete picture of its mechanism of action.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the mechanism of action of compounds like this compound. It is important to note that specific parameters may need to be optimized for individual laboratory settings and experimental goals.

Radioligand Binding Assay for 5-HT2 Receptors

This protocol outlines the general steps for determining the binding affinity (Ki) of this compound at 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Workflow Diagram:

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration determined by a protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the prepared cell membranes.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C).

-

Add increasing concentrations of this compound (or a vehicle control for total binding and a high concentration of a known antagonist for non-specific binding).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Calcium Mobilization Assay

This protocol provides a general framework for assessing the functional activity (EC50 and Emax) of this compound at Gq-coupled 5-HT2 receptors.

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Plate cells expressing the target 5-HT2 receptor in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate the plate to allow for de-esterification of the dye within the cells.

-

-

Compound Addition and Signal Detection:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.

-

Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

For each concentration of this compound, determine the peak fluorescence response and subtract the baseline fluorescence.

-

Normalize the data to the response produced by a vehicle control (0%) and a maximal concentration of a known full agonist (100%).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to the full agonist).

-

Conclusion

The primary mechanism of action of this compound is characterized by its interaction with serotonin 5-HT2 receptors. It exhibits moderate affinity for 5-HT2A, 5-HT2B, and 5-HT2C subtypes and displays a distinct functional profile as a partial agonist at 5-HT2A and a full agonist at 5-HT2C receptors, acting through the Gq/11-mediated calcium mobilization pathway.[1]

Significant gaps remain in the understanding of its complete pharmacological profile, particularly concerning its pharmacokinetics, potential for monoamine oxidase inhibition, and its activity at other receptor systems. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. The protocols and data presented in this guide provide a foundation for future investigations into the complex pharmacology of this compound and related N-benzyltryptamine derivatives.

References

-

Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0209804. [Link]

-

Nichols, D. E., Sassano, M. F., Halberstadt, A. L., Klein, L. M., Brandt, S. D., Elliott, S. P., & Fiedler, W. J. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. [Link]

-

Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed, 30629611. [Link]

-

Wikipedia contributors. (2023, December 12). N-Benzyltryptamine. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Grokipedia. (2026, January 8). N-Benzyltryptamine. Grokipedia. [Link]

-

Halberstadt, A. L., Klein, L. M., & Nichols, D. E. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ResearchGate. [Link]

-

Green, A. R., & Youdim, M. B. (1975). Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. British Journal of Pharmacology, 55(3), 415–422. [Link]

-

Kuntzman, R., & Jacobson, M. M. (1963). The inhibition of monoamine oxidase by benzyl and phenethylguanidines related to bretylium and guanethidine. Annals of the New York Academy of Sciences, 107, 945–950. [Link]

-

Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PubMed Central. [Link]

-

FPnotebook. (2025, November 1). Monoamine Oxidase Inhibitor. FPnotebook.com. [Link]

Sources

A Technical Guide to the Preliminary Bioactivity Investigation of 2-Benzyltryptamine

This document provides a comprehensive framework for the initial scientific investigation into the bioactivity of 2-Benzyltryptamine, a synthetic derivative of the tryptamine family. As researchers and drug development professionals, our primary goal is to systematically characterize a compound's pharmacological profile, moving from fundamental properties to complex biological interactions. This guide is structured not as a rigid template, but as a logical progression of inquiry, reflecting an industry-standard workflow for novel compound assessment. We will emphasize the causal reasoning behind experimental choices, ensuring that each step builds upon the last to create a coherent and self-validating body of evidence.

Introduction: The Scientific Imperative

This compound belongs to the tryptamine class, a structural family renowned for its interactions with the central nervous system.[1] Its core structure, an indole ring linked to an ethylamine group, is a shared feature of critical neuromodulators like serotonin and melatonin.[2] The addition of a benzyl group to the amine nitrogen distinguishes this compound, suggesting a potentially unique pharmacological profile compared to its parent molecule.[3] The preliminary investigation of any novel compound is a critical phase; it establishes the foundational data upon which all future development decisions rest. Our objective is to delineate a robust, multi-stage protocol to characterize this compound's primary bioactivity, focusing on its interactions with key physiological targets, metabolic stability, and initial safety profile.

Part 1: Foundational Chemistry and Synthesis

Before any biological assessment, a thorough understanding of the molecule's physicochemical properties and a reliable synthetic route are paramount. These factors influence everything from solubility in assay buffers to potential blood-brain barrier penetration.

Physicochemical Profile

N-Benzyltryptamine is a synthetic derivative of tryptamine, characterized by an indole ring connected to an ethylamine chain with a benzyl substituent on the amine nitrogen.[4] Its chemical properties, such as lipophilicity (LogP) and aqueous solubility, are critical predictors of its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂ | [4] |

| Molecular Weight | 250.34 g/mol | [4] |

| XLogP3 | 3.6 | [4] |

| Aqueous Solubility | ~37.2 µg/mL (at pH 7.4) | [4] |

Synthesis Protocol: Reductive Amination

The most direct and common method for synthesizing N-substituted tryptamines is reductive amination. This process involves the formation of a Schiff base (imine) intermediate from tryptamine and benzaldehyde, which is then reduced to the final secondary amine.[4][5]

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent such as methanol (MeOH).

-

Imine Formation: Stir the mixture at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. The addition should be controlled to manage gas evolution.

-

Quenching and Extraction: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation (Optional): For improved solubility and handling in biological assays, the free base can be converted to a salt (e.g., hydrochloride) by dissolving it in a suitable solvent and adding a solution of HCl in ether.

Part 2: In Vitro Bioactivity Profiling

The cornerstone of a preliminary investigation is the in vitro characterization of the compound's interaction with its primary biological targets. Given the tryptamine scaffold, the serotonin (5-HT) receptor family is the logical starting point.[5] Specifically, the 5-HT₂ subtypes (5-HT₂A, 5-HT₂B, 5-HT₂C) are high-priority targets due to their involvement in neuropsychiatric functions and the known activity of related N-benzyl compounds.[3][6]

Rationale: Target-Based Screening

A target-based approach allows for precise quantification of two key parameters: binding affinity (how well the compound binds to the receptor) and functional activity (what happens after it binds). This strategy is efficient and provides clear, mechanistic data that is essential for interpreting more complex biological effects later on.

Receptor Binding Affinity

We determine the binding affinity (Ki) using radioligand displacement assays. This technique measures the ability of our test compound (this compound) to compete with a known high-affinity radiolabeled ligand for binding to the target receptor.

Protocol: 5-HT₂ Receptor Competitive Binding Assay

-

Materials:

-

Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor.

-

Radioligand: e.g., [³H]ketanserin for 5-HT₂A, [³H]LSD for 5-HT₂B/2C.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Known Binding Profile of N-Benzyltryptamine

| Receptor | Binding Affinity (Ki, nM) | Source |

| 5-HT₂A | 245 | [3] |

| 5-HT₂B | 100 | [3] |

| 5-HT₂C | 186 | [3] |

Functional Activity Assessment

Binding does not equate to function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. The 5-HT₂ receptors are Gq/11 protein-coupled receptors.[7] Agonist binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[7][8] We can measure this change to quantify functional activity.

Protocol: Calcium Mobilization Functional Assay

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the target human 5-HT₂ receptor in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the wells while simultaneously monitoring fluorescence.

-

Data Acquisition: Measure the fluorescence intensity before and after compound addition. The change in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis:

-

For each concentration, determine the peak fluorescence response.

-

Normalize the data, setting the baseline (before addition) as 0% and the response to a known full agonist (like serotonin) as 100%.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to the full agonist). An Eₘₐₓ of ~100% indicates a full agonist, while a lower Eₘₐₓ indicates a partial agonist.

-

Known Functional Profile of N-Benzyltryptamine

| Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Activity | Source |

| 5-HT₂A | 162 | 62% | Partial Agonist | [3] |

| 5-HT₂C | 50 | 121% | Full Agonist | [3] |

Part 3: Preliminary Metabolic and Safety Assessment

Early assessment of metabolic stability and cytotoxicity is a critical, cost-saving step. A compound that is rapidly metabolized or highly toxic is unlikely to be a viable therapeutic candidate, regardless of its target potency.

Metabolic Stability Assay

This assay evaluates how quickly the compound is broken down by key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family found in the liver.[9][10]

Protocol: Human Liver Microsome (HLM) Stability Assay

-

Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (cofactor for CYP enzymes), test compound (this compound), and a positive control compound with known metabolic fate.

-

Incubation: Incubate a fixed concentration of this compound with HLMs in a phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system.

-

Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of this compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t₁/₂).

In Vitro Cytotoxicity Assay

This assay determines the concentration at which the compound causes cell death, providing a basic measure of its toxicity.

Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a set duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Normalize the data to untreated control cells (100% viability). Plot cell viability (%) against the log concentration of the compound to determine the EC₅₀ for cytotoxicity.

Part 4: Exploratory In Vivo Pharmacology

Once a compound's in vitro profile is established, exploratory in vivo studies can provide insights into its physiological and behavioral effects. The choice of model is directly informed by the in vitro data. Given the potent partial agonism at the 5-HT₂A receptor, the mouse head-twitch response (HTR) is a highly relevant model.

Head-Twitch Response (HTR) in Mice

The HTR is a well-validated behavioral assay in rodents that correlates strongly with 5-HT₂A receptor activation and is often used as a proxy for potential psychedelic-like activity in humans.[12][13]

Protocol: Mouse Head-Twitch Response Assay

-

Animals: Use male C57BL/6J mice. Acclimate them to the facility and handling procedures.

-

Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or subcutaneous injection) at several dose levels. Include a vehicle control group.

-

Observation: Place each mouse individually into an observation chamber immediately after injection.

-

Scoring: Record the number of head twitches (rapid, involuntary side-to-side head movements) over a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated tracking system.

-

Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-dependent increase in head twitches indicates 5-HT₂A receptor engagement in vivo.

Physiological Monitoring

In parallel with behavioral studies, monitoring basic physiological parameters is crucial. Serotonergic compounds can significantly affect cardiovascular function and body temperature.[14][15]

Protocol: Vital Sign Monitoring in Rodents

-

Instrumentation: Use telemetry implants for continuous monitoring of blood pressure, heart rate, and core body temperature in freely moving animals.

-

Procedure: Following drug administration, record data continuously.

-

Analysis: Compare dose-dependent changes in physiological parameters against baseline and vehicle controls.

Conclusion and Forward Look

This guide outlines a logical and scientifically rigorous pathway for the preliminary bioactivity investigation of this compound. By systematically progressing from chemical synthesis and in vitro receptor profiling to preliminary metabolic/safety assessment and exploratory in vivo studies, researchers can build a comprehensive foundational dataset.

The results of this investigation will directly inform future research directions. A profile showing potent and selective receptor activity, good metabolic stability, low cytotoxicity, and a clear in vivo behavioral signal would strongly support advancing the compound into more complex preclinical models for therapeutic evaluation, potentially for conditions related to 5-HT₂C receptor agonism such as obesity or certain psychiatric disorders, while also characterizing its 5-HT₂A-mediated psychedelic-like potential.[5][6]

References

-

Title: Metabolism and Toxicologic Analysis of Tryptamine-Derived Drugs of Abuse Source: PubMed URL: [Link]

-

Title: Signaling pathways of the serotonin receptor (5-HTR) subtypes.... Source: ResearchGate URL: [Link]

-

Title: Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•) Source: ResearchGate URL: [Link]

-

Title: Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review Source: MDPI URL: [Link]

-

Title: Serotonin Receptor Signaling Source: QIAGEN GeneGlobe URL: [Link]

-

Title: Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MS n , and LC-HR-MS/MS Source: PubMed URL: [Link]

-

Title: Novel and atypical pathways for serotonin signaling Source: PubMed Central URL: [Link]

-

Title: Serotonergic Synapse Pathway Source: Creative Diagnostics URL: [Link]

-

Title: Tryptamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines Source: PubMed Central URL: [Link]

-

Title: Biomedical Significance of Tryptamine: A Review Source: Walsh Medical Media URL: [Link]

-

Title: N-Benzyltryptamine - Grokipedia Source: Grokipedia URL: [Link]

-

Title: SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation Source: MDPI URL: [Link]

-

Title: Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents Source: MDPI URL: [Link]

-

Title: Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology Source: PubMed Central URL: [Link]

-

Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: PubMed Central URL: [Link]

-

Title: Acute Pharmacological Effects of 2C-B in Humans: An Observational Study Source: PubMed Central URL: [Link]

-

Title: N-Benzyltryptamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines Source: PubMed URL: [Link]

-

Title: Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine Source: PubMed Central URL: [Link]

-

Title: Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms Source: YouTube URL: [Link]

-

Title: Determining the subjective and physiological effects of BZP on human females Source: PubMed URL: [Link]

-

Title: Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity Source: ACS Omega URL: [Link]

-